

3-Chlorophenyl-(2-furyl)methanol solubility in common lab solvents

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Compound of Interest

Compound Name: 3-Chlorophenyl-(2-furyl)methanol

Cat. No.: B7847103

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Title: Solubility Profiling and Solvation Dynamics of **3-Chlorophenyl-(2-furyl)methanol**: A Technical Guide for Assay Development and Synthesis

Executive Summary

In early-stage drug discovery and synthetic methodology, the physicochemical behavior of specialized building blocks dictates the success of downstream applications. **3-Chlorophenyl-(2-furyl)methanol** (CAS: 944652-59-9 or 40313-65-3) is a unique diaryl/aryl-heteroaryl carbinol[1][2]. Because it is often supplied as part of rare chemical collections without exhaustive analytical dossiers[2], researchers must understand its solvation thermodynamics to prevent assay failure, compound precipitation ("crashing"), or synthetic bottlenecks.

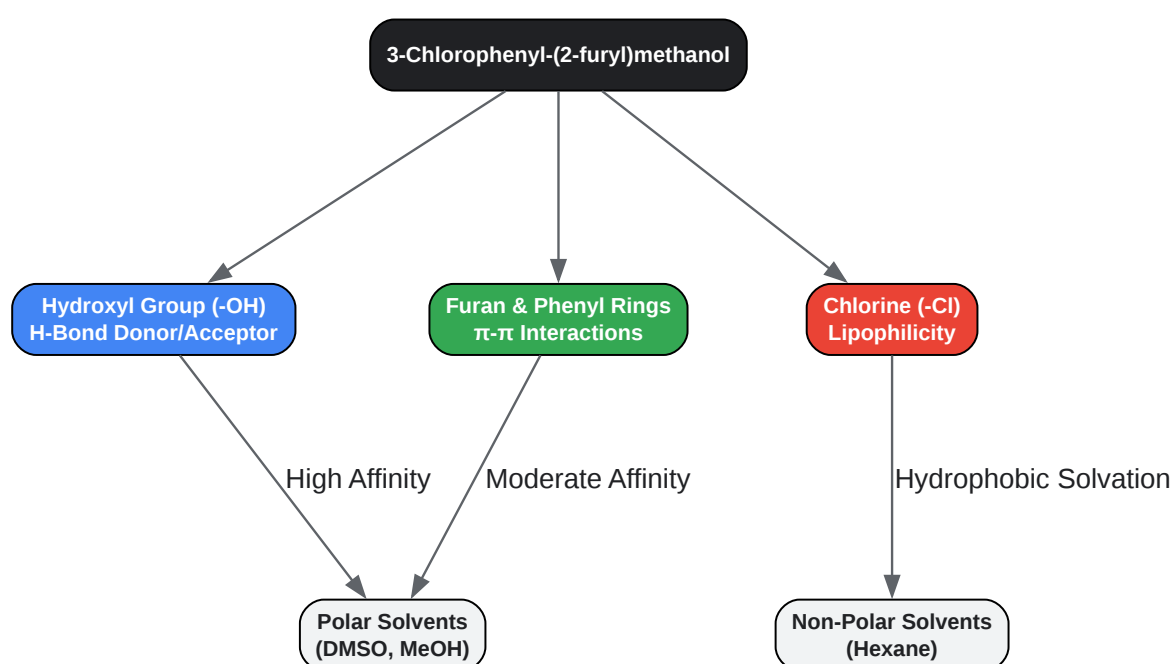
This whitepaper provides an authoritative analysis of the compound's solubility profile, the structural causality behind its solvation, and a self-validating protocol for empirical solubility determination in the laboratory.

Structural Causality & Solvation Thermodynamics

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's disruption capacity. The

solubility of **3-Chlorophenyl-(2-furyl)methanol** is governed by three distinct structural domains:

- **The Central Carbinol (-OH) Core:** The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This is the primary driver for the compound's high solubility in polar protic (e.g., Methanol) and polar aprotic solvents (e.g., DMSO, DMF), similar to the behavior of simpler furan-based alcohols.
- **The 2-Furyl Ring:** The furan oxygen provides weak hydrogen-bond accepting capabilities, while the aromatic system engages in π - π stacking and dipole-induced dipole interactions with solvents like Dichloromethane (DCM) and Ethyl Acetate.
- **The 3-Chlorophenyl Ring:** The meta-chloro substitution significantly increases the molecule's lipophilicity (LogP) and disrupts the hydrogen-bonded network of water^{[3][4]}. This hydrophobic domain renders the compound practically insoluble in purely aqueous media while maintaining high solubility in mid-polar organic solvents.



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Structural drivers dictating the solvation dynamics of the target compound.

Quantitative Solubility Matrix

Based on structural extrapolation from halogenated aryl methanols and furfuryl derivatives[4] [5], the following table summarizes the anticipated solubility profile of **3-Chlorophenyl-(2-furyl)methanol** across common laboratory solvents at 25°C.

Solvent	Dielectric Constant (ϵ)	Polarity Index	Estimated Solubility (mg/mL)	Laboratory Application / Notes
DMSO	46.7	7.2	> 100	Primary stock solution for in vitro biological assays.
DMF	36.7	6.4	> 100	Alternative stock solvent; excellent for cross-coupling synthesis.
Methanol	32.7	5.1	~ 50	Suitable for LC-MS analytical preparation and extraction.
Dichloromethane	9.1	3.1	> 50	Optimal for synthetic workups and liquid-liquid partitioning.
Water	80.1	10.2	< 0.1	Poor solubility; requires cosolvents (e.g., Tween-20) for assays.
Hexane	1.9	0.1	< 1.0	Ideal anti-solvent for purification via crystallization.

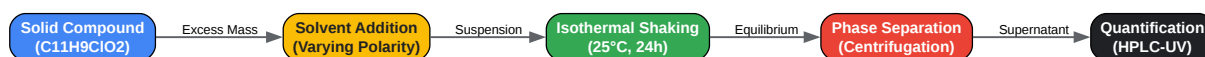
Experimental Protocol: Self-Validating Solubility Determination

Relying on theoretical solubility can lead to catastrophic failures in high-throughput screening. To establish an empirical baseline, I recommend the Thermodynamic Shake-Flask Method.

Why this specific approach? Many protocols rely on rapid sonication, which induces localized heating and creates metastable supersaturated solutions. When these solutions cool to room temperature, the compound precipitates. The protocol below is a self-validating system: it uses extended isothermal shaking to reach true thermodynamic equilibrium and employs centrifugation rather than filtration to prevent the compound from adsorbing non-specifically to filter membranes.

Step-by-Step Methodology:

- **Saturation:** Weigh approximately 10 mg of **3-Chlorophenyl-(2-furyl)methanol** into a 1.5 mL amber glass HPLC vial. Add 100 μ L of the target solvent (e.g., DMSO or Buffer). The goal is to maintain a visible excess of solid (a suspension).
- **Isothermal Equilibration:** Place the vial in a thermomixer. Shake at 800 RPM at exactly 25.0°C for 24 hours. Causality: 24 hours ensures that any rapidly dissolving metastable polymorphs have time to convert to the most thermodynamically stable, least soluble crystal form.
- **Phase Separation:** Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 \times g for 15 minutes at 25°C to pellet the undissolved solid.
- **Supernatant Extraction:** Carefully aspirate the top 50 μ L of the supernatant without disturbing the pellet. Dilute this aliquot immediately in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.
- **Quantification (Self-Validation):** Analyze the diluted supernatant via HPLC-UV (typically at 254 nm for the chlorophenyl chromophore) against a pre-established standard curve. Validation check: Analyze the remaining solid pellet via XRPD (X-Ray Powder Diffraction) to confirm the crystal structure has not formed a solvent-adduct (solvate) during the 24-hour period.



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Thermodynamic shake-flask workflow for empirical solubility determination.

Application in Drug Development & Formulation

When transitioning **3-Chlorophenyl-(2-furyl)methanol** from a synthetic intermediate to a biological test article, the "DMSO crash" is a primary risk. Because the compound is highly lipophilic[3], diluting a 10 mM DMSO stock directly into an aqueous assay buffer often results in immediate micro-precipitation.

Formulation Best Practices:

- Intermediate Dilutions: Never dilute directly from 100% DMSO to 99% Water. Create an intermediate dilution series in 50% DMSO / 50% Buffer, or utilize a cosolvent cascade.
- Surfactant Integration: If the final assay requires < 1% DMSO, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing the aqueous buffer. The surfactant micelles will encapsulate the lipophilic chlorophenyl and furyl rings, keeping the compound in a stable colloidal suspension suitable for cellular assays.

References

- Ataman Chemicals. 2-FURANMETHANOL (FURFURYL ALCOHOL) Properties and Solvation. Ataman Kimya. Available at: [\[Link\]](#)

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